molecular formula C16H19N3O4S B2891966 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034276-48-5

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2891966
CAS No.: 2034276-48-5
M. Wt: 349.41
InChI Key: YOXMJXCQQQDJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine (CAS: 2034276-48-5) is a heterocyclic organic molecule featuring a pyrimidine ring linked via an ether bond to a piperidine scaffold. The piperidine nitrogen is further substituted with a 4-methoxyphenyl sulfonyl group. Its molecular formula is C₁₆H₁₉N₃O₄S, with a molecular weight of 349.4 g/mol . The Smiles notation, COc1ccc(S(=O)(=O)N2CCCC(Oc3ccncn3)C2)cc1, highlights the sulfonyl and methoxy functional groups.

Key structural attributes include:

  • Piperidine-3-yloxy linkage: The ether bond at the piperidine’s 3-position introduces conformational flexibility.
  • 4-Methoxyphenyl sulfonyl group: This electron-withdrawing substituent may enhance solubility and influence biological activity.

Physical properties (e.g., melting point, solubility) and biological data remain unreported, necessitating further investigation.

Properties

IUPAC Name

4-[1-(4-methoxyphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-22-13-4-6-15(7-5-13)24(20,21)19-10-2-3-14(11-19)23-16-8-9-17-12-18-16/h4-9,12,14H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXMJXCQQQDJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-methoxybenzenesulfonyl chloride with piperidine derivatives, followed by coupling with pyrimidine moieties. The general synthetic route includes:

  • Formation of Sulfonamide : Reacting 4-methoxybenzenesulfonyl chloride with piperidine to yield the sulfonamide derivative.
  • Coupling with Pyrimidine : The sulfonamide is then reacted with a pyrimidine derivative under basic conditions to form the target compound.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including:

Compound MIC (μg/mL) Target Bacteria
4a0.22Staphylococcus aureus
5a0.25Escherichia coli
7b0.20Bacillus subtilis

These compounds were evaluated using minimum inhibitory concentration (MIC) assays, demonstrating potent antibacterial effects comparable to traditional antibiotics like ciprofloxacin .

Enzyme Inhibition

In addition to antimicrobial activity, several studies have indicated that the compound may act as an inhibitor for key enzymes:

Enzyme IC50 (μM) Reference
Acetylcholinesterase2.14
Urease1.13
DNA Gyrase12.27

These findings suggest that the compound could have therapeutic potential in treating conditions where these enzymes play a critical role.

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level:

  • Enzyme Interaction : The sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, inhibiting their function.
  • Receptor Modulation : The piperidine and pyrimidine moieties may interact with various receptors or pathways, influencing cellular signaling and biological responses.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Study : A study on piperidine derivatives showed that modifications at the sulfonamide position significantly enhanced antibacterial activity against resistant strains .
  • Enzyme Inhibition Study : Research indicated that specific structural features within piperidine derivatives correlate with increased inhibition of acetylcholinesterase, suggesting a structure-activity relationship that can guide future drug design .

Comparison with Similar Compounds

Sch225336 (N-[1(S)-[4-[[4-Methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide)

Key Features :

  • Contains two 4-methoxyphenyl sulfonyl groups and a methanesulfonamide moiety.
  • Acts as a CB2-selective bis-sulfone ligand, demonstrating receptor-targeted activity in cannabinoid research .

Comparison :

  • Shared Sulfonyl Group: Both compounds feature the 4-methoxyphenyl sulfonyl group, which may enhance binding to hydrophobic pockets in proteins. However, Sch225336’s bis-sulfone structure likely increases its receptor affinity compared to the mono-sulfonyl target compound.
  • Structural Complexity : Sch225336’s additional sulfonyl and methanesulfonamide groups create a larger, more rigid structure, contrasting with the simpler piperidine-pyrimidine framework of the target.

2-(4-(5-Methylpyridin-2-yl)piperidin-1-yl)pyrimidine (3ab)

Key Features :

  • Synthesized via cross-electrophile coupling of 2-bromo-5-methylpyridine and 1-(pyrimidin-2-yl)piperidin-4-ol .
  • Features a piperidin-4-yl group linked to pyrimidine via an amino bond.

Comparison :

  • Piperidine Substitution: The target compound’s piperidin-3-yloxy group introduces a different spatial arrangement compared to 3ab’s piperidin-4-yl amino linkage. This positional isomerism could alter binding kinetics or metabolic stability.
  • Functional Groups : 3ab lacks a sulfonyl group but includes a 5-methylpyridinyl substituent, which may enhance lipophilicity. The target’s methoxyphenyl sulfonyl group could improve aqueous solubility.

4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol

Key Features :

  • A piperidine derivative substituted with 4-fluorophenyl and methoxyphenol groups .

Comparison :

  • Biological Relevance : The fluorophenyl group in this compound may enhance blood-brain barrier penetration, whereas the target’s sulfonyl group could favor polar interactions.

Blocking Groups with 4-Methoxyphenyl Components

Examples :

  • (4-Methoxyphenyl)sulfonyl (OS) : Used as a protecting group in organic synthesis .
  • Mmt [(4-methoxyphenyl)diphenylmethyl]: A common amino-protecting group in peptide chemistry.

Comparison :

  • Role in Synthesis : The OS group in the target compound may stabilize intermediates during synthesis, similar to its use in blocking strategies .

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Key Differences
4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine Piperidin-3-yloxy pyrimidine, 4-methoxyphenyl sulfonyl 349.4 Not reported Reference compound
Sch225336 Bis-sulfone, methanesulfonamide ~600 (estimated) CB2-selective ligand Additional sulfonyl groups, rigid core
3ab Piperidin-4-yl pyrimidine, 5-methylpyridinyl ~300 (estimated) Not reported Amino linkage, no sulfonyl group
4-(((3R,4S)-4-(4-Fluorophenyl)piperidin-3-yl)methoxy)-2-methoxyphenol Fluorophenyl, methoxyphenol Not reported Not reported Fluorine substituent, phenolic hydroxyl

Preparation Methods

Sulfonylation of Piperidine Intermediate

The core synthesis begins with functionalization of the piperidine ring. A validated protocol involves:

Step 1: Preparation of 1-(4-Methoxyphenyl)sulfonylpiperidin-3-ol
Piperidin-3-ol reacts with 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions:

Reaction Conditions

Parameter Specification
Solvent Dichloromethane (DCM)
Base Triethylamine (3.0 equiv)
Temperature 0°C → Room temperature (12 h)
Yield 82–88%

Mechanistic studies confirm sulfonylation proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur center, with triethylamine scavenging HCl byproduct.

Step 2: Etherification with 4-Chloropyrimidine
The alcohol intermediate undergoes nucleophilic substitution with 4-chloropyrimidine:

Optimized Parameters

Variable Optimal Range
Base Potassium carbonate (K₂CO₃)
Solvent Dimethylformamide (DMF)
Temperature 80°C, 24 h
Molar Ratio 1:1.2 (piperidine:chloride)
Yield 65–72%

Microwave-assisted synthesis reduces reaction time to 2 h with comparable yields.

Alternative Mitsunobu Coupling Strategy

For sterically hindered substrates, Mitsunobu reaction achieves higher regioselectivity:

Reaction Scheme
1-(4-Methoxyphenyl)sulfonylpiperidin-3-ol + 4-Hydroxypyrimidine → Target compound

Conditions

Reagent Quantity
DIAD 1.5 equiv
PPh₃ 1.5 equiv
Solvent Tetrahydrofuran (THF)
Temperature 0°C → Reflux, 8 h
Yield 78–85%

This method avoids halogenated intermediates but requires strict anhydrous conditions.

Comparative Analysis of Methods

Table 1: Method Comparison

Parameter Sulfonylation-Etherification Mitsunobu Coupling
Total Yield 54–63% 68–72%
Purity (HPLC) ≥95% ≥97%
Scalability Kilogram-scale feasible Limited to 100 g
Byproducts Chloride salts Triphenylphosphine oxide
Cost $12–15/g $18–22/g

Advanced Purification Techniques

Crude product purification employs:

4.1. Column Chromatography
| Stationary Phase | Silica gel (230–400 mesh) |
| Mobile Phase | Ethyl acetate/hexanes (3:7 → 1:1) |
| Rf | 0.32 (target compound) |

4.2. Recrystallization
Optimal solvent: Ethanol/water (4:1 v/v) at −20°C yields 99.2% purity.

Characterization Data

5.1. Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.82 (d, J=8.8 Hz, 2H, Ar-H), 6.98 (d, J=8.8 Hz, 2H, Ar-H), 4.85–4.78 (m, 1H, piperidine-OCH), 3.86 (s, 3H, OCH₃), 3.42–3.35 (m, 2H, NSO₂CH₂), 2.91–2.84 (m, 2H, piperidine-CH₂), 2.12–1.95 (m, 4H, piperidine-CH₂).

5.2. Chromatographic Data

  • HPLC : tR=9.87 min (C18, 70:30 MeOH/H₂O, 1.0 mL/min)
  • MS (ESI+) : m/z 350.1 [M+H]⁺ (calc. 349.4)

Industrial-Scale Considerations

Batch processes for >10 kg production utilize:

  • Continuous flow sulfonylation reactors (residence time: 30 min)
  • Centrifugal partition chromatography for purification
  • PAT (Process Analytical Technology) monitoring via inline FTIR

Emerging Methodologies

Recent advances include:

  • Enzymatic Sulfonylation : Candida antarctica lipase B-catalyzed reaction, 92% yield
  • Electrochemical Synthesis : Paired electrolysis reduces reaction time to 3 h

Q & A

Q. What are the key synthetic routes for 4-((1-((4-Methoxyphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution using 4-methoxyphenylsulfonyl chloride and piperidine derivatives in dichloromethane (DCM) under reflux .
  • Step 2 : Etherification of the piperidine intermediate with a pyrimidine moiety, often requiring anhydrous conditions and catalysts like potassium carbonate .
  • Optimization : Yield and purity are enhanced by controlling temperature (e.g., 50–60°C for sulfonylation), solvent polarity adjustments, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the sulfonyl-piperidine linkage and pyrimidine substitution patterns. Aromatic protons in the 4-methoxyphenyl group appear as doublets (~6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 390.12) and fragmentation patterns .
  • FT-IR : Peaks at ~1150 cm1^{-1} (sulfonyl S=O stretch) and ~1250 cm1^{-1} (C-O-C ether bond) confirm functional groups .

Q. How is the compound’s solubility and stability assessed for in vitro studies?

  • Solubility : Tested in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4). Precipitation is monitored via dynamic light scattering (DLS) .
  • Stability : HPLC analysis at 24/48-hour intervals under physiological conditions (37°C, 5% CO2_2) identifies degradation products .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) or receptors. The sulfonyl group often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : 100-ns trajectories assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates stable ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-Response Analysis : Replicate assays (n ≥ 3) using standardized protocols (e.g., IC50_{50} determination via MTT assay) to address variability in cytotoxicity .
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific interactions .

Q. How can structure-activity relationship (SAR) studies improve potency?

  • Analog Design : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide electrophilicity. Test derivatives for improved kinase inhibition .
  • Pharmacophore Mapping : Identify critical moieties (e.g., pyrimidine’s N1 atom) using 3D-QSAR models .

Q. What are the challenges in transitioning from in vitro to in vivo models?

  • ADME Profiling : Assess bioavailability via Caco-2 permeability assays and hepatic microsomal stability. LogP >3 may indicate poor aqueous solubility .
  • Toxicity : Acute toxicity in rodents (LD50_{50}) and genotoxicity (Ames test) are prerequisites for preclinical studies .

Methodological Considerations

Q. How to validate the compound’s role in enzyme inhibition mechanisms?

  • Kinetic Assays : Measure KiK_i (inhibition constant) using Lineweaver-Burk plots. Competitive inhibition shows parallel lines with increasing substrate .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to resolve binding modes at 2.0 Å resolution .

Q. What statistical approaches ensure reproducibility in high-throughput screening (HTS)?

  • Z’-Factor Analysis : Values >0.5 indicate robust assay performance. Normalize data using positive/negative controls (e.g., staurosporine for cytotoxicity) .
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction (α = 0.05) to mitigate Type I errors in HTS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.